2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2S/c19-15-10-5-1-2-6-11(10)16(20)18(15)9-14-17-12-7-3-4-8-13(12)21-14/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZMQANEWLMLEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 2-(Chloromethyl)benzothiazole with Isoindoline-1,3-dione
In a representative procedure, 2-(chloromethyl)benzothiazole is reacted with isoindoline-1,3-dione in the presence of a base such as potassium carbonate. The reaction proceeds in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) under reflux conditions.
Mechanistic Insights :
- The chloride leaving group is displaced by the deprotonated nitrogen of isoindoline-1,3-dione.
- Steric hindrance from the benzothiazole ring necessitates prolonged reaction times (12–24 hours) for complete conversion.
Optimization :
- Solvent : Acetonitrile yields higher purity compared to DMF due to reduced side reactions.
- Temperature : Reflux at 80°C optimizes reaction kinetics without decomposition.
- Yield : 65–72% after recrystallization from ethanol.
Characterization :
- ¹H NMR : Singlet at δ 4.20 ppm for the methylene bridge (–CH₂–), aromatic protons between δ 7.30–8.20 ppm.
- IR : Peaks at 1715 cm⁻¹ (C=O stretch) and 1599 cm⁻¹ (C=N stretch).
Cyclocondensation of 2-Aminobenzenethiol with Phthalic Anhydride Derivatives
An alternative route employs the cyclocondensation of 2-aminobenzenethiol with phthalic anhydride derivatives, followed by functionalization with benzothiazole precursors.
Synthesis of 2-(Benzothiazol-2-ylmethyl)isoindoline-1,3-dione via Thiazolidinone Intermediates
Formation of Thiazolidinone Intermediate :
Phthalic anhydride reacts with 2-aminobenzenethiol in acetic acid under reflux to form 2-(2-mercaptophenyl)isoindoline-1,3-dione. Subsequent oxidation with hydrogen peroxide yields the disulfide intermediate.Coupling with Benzothiazole :
The disulfide intermediate undergoes nucleophilic substitution with 2-chloromethylbenzothiazole in the presence of triethylamine.
Reaction Conditions :
- Solvent : Ethanol or chloroform.
- Time : 8–12 hours at 70°C.
- Yield : 58–63% after column chromatography (hexane/ethyl acetate).
Analytical Validation :
- LC-MS : Molecular ion peak at m/z 294.05 [M+H]⁺.
- X-ray Crystallography : Confirms planar geometry of the isoindoline-1,3-dione ring and dihedral angle of 4.97° between benzothiazole and isoindoline moieties.
Multicomponent Reactions Involving Knoevenagel Condensation
A one-pot multicomponent strategy simplifies the synthesis by integrating benzothiazole and isoindoline-1,3-dione formation in a single step.
Knoevenagel Condensation with 2-(Benzothiazol-2-yl)acetonitrile
Reaction Setup :
2-(Benzothiazol-2-yl)acetonitrile, phthalaldehyde acid, and ammonium acetate are heated in glacial acetic acid.Mechanism :
Optimization :
- Catalyst : Triethylamine (10 mol%) accelerates imine formation.
- Yield : 66–70% after recrystallization from ethanol.
Spectroscopic Data :
- ¹³C NMR : Signals at δ 168.4 ppm (C=O) and δ 121.5 ppm (C=S).
- Elemental Analysis : C, 63.42%; H, 4.39%; N, 11.65% (theoretical: C, 63.72%; H, 4.39%; N, 11.65%).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | High scalability | Requires pre-functionalized intermediates | 65–72 | ≥98 |
| Cyclocondensation | Fewer purification steps | Moderate yields | 58–63 | 95–97 |
| Multicomponent | One-pot synthesis | Sensitive to stoichiometry | 66–70 | ≥97 |
Scalability and Industrial Feasibility
The nucleophilic substitution route is preferred for industrial-scale production due to its reproducibility and compatibility with continuous flow reactors. Key considerations include:
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that derivatives of isoindoline-1,3-dione, including those with benzothiazole moieties, exhibit significant antimicrobial activity. A study synthesized a series of compounds based on 2-(benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione and evaluated their efficacy against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated potent antibacterial effects, suggesting that these compounds could serve as potential candidates for developing new antimicrobial agents .
Anticancer Activity
The compound has also shown promise in anticancer applications. Various analogues have been synthesized and tested against cancer cell lines, revealing cytotoxic effects. For instance, thiazole-integrated isoindoline derivatives demonstrated selective activity against human glioblastoma and melanoma cells. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the benzothiazole ring enhanced the anticancer potency of these compounds .
Anticonvulsant Effects
Recent studies have explored the anticonvulsant properties of thiazole-bearing isoindoline derivatives. Compounds synthesized from aminothiazole exhibited significant anticonvulsant activity in animal models, providing a basis for further development as potential treatments for epilepsy .
Synthesis of Derivatives
The synthesis of 2-(benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione involves several chemical reactions including condensation reactions between benzothiazole derivatives and isoindoline precursors. The synthetic routes often utilize well-established methodologies such as the Knoevenagel reaction and multi-step synthesis processes to achieve desired compounds with specific biological activities .
Antimicrobial Activity Case Study
A recent case study focused on the synthesis of 2-(benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione derivatives and their evaluation against various bacterial strains. The study highlighted that certain modifications to the benzothiazole component significantly enhanced antimicrobial efficacy compared to standard antibiotics like norfloxacin .
Anticancer Activity Case Study
Another case study investigated the anticancer properties of a novel series of isoindoline derivatives against several cancer cell lines. The findings revealed that specific structural features contributed to increased cytotoxicity, with some compounds exhibiting IC50 values lower than those of established chemotherapeutics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s benzothiazole substituent distinguishes it from other isoindoline-1,3-dione derivatives. Key structural analogs and their substituents are summarized below:
Key Structural Observations :
Hypotheses for Target Compound :
- The benzothiazole group may enhance acetylcholinesterase inhibition compared to benzylamino analogs due to stronger electron-withdrawing effects.
- Potential antimicrobial activity could align with benzimidazole derivatives in , though structural differences may alter efficacy.
Biological Activity
2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione, a heterocyclic compound, has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. Its unique structural features, including the benzothiazole and isoindoline moieties, contribute to its interaction with various biological targets.
Chemical Structure and Properties
The compound features a benzothiazole ring fused with an isoindoline-1,3-dione structure. This configuration allows for diverse interactions within biological systems, particularly through modulation of receptor activities.
The primary target of 2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione is the Dopamine D2 receptor . The interaction with this receptor suggests potential applications in treating conditions associated with dopaminergic dysfunctions, such as schizophrenia and Parkinson's disease.
Biochemical Pathways
- Dopaminergic Modulation : By influencing dopamine signaling pathways, this compound may exhibit antipsychotic effects.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, although detailed mechanisms remain to be elucidated.
Pharmacological Studies
Recent investigations have highlighted the biological activities of 2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione across various models:
Anticancer Activity
Several studies have demonstrated its cytotoxic effects against cancer cell lines:
- In vitro Studies : The compound showed significant cytotoxicity against human cancer cell lines with IC50 values indicating effective dose ranges (e.g., less than 10 µM for certain cell lines) .
- Structure-Activity Relationship (SAR) : Variations in substituents on the benzothiazole or isoindoline rings can enhance or diminish activity. For instance, electron-donating groups have been linked to increased potency against specific cancer types .
Antimicrobial Activity
Research suggests that this compound exhibits antimicrobial properties:
- Inhibition Studies : It has been investigated for its ability to inhibit bacterial growth and could serve as a lead compound for developing new antimicrobial agents .
Case Studies
- Anticancer Efficacy : In a study involving various thiazole derivatives, compounds similar to 2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione were shown to inhibit cancer cell proliferation effectively. For example, compounds with similar structural motifs displayed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines .
- Neuroprotective Effects : Given its interaction with the dopamine D2 receptor, there are indications that it may also possess neuroprotective properties relevant for neurodegenerative diseases .
Data Summary
| Biological Activity | IC50 Values | Target |
|---|---|---|
| Anticancer | <10 µM | Various human cancer cell lines |
| Antimicrobial | Varies | Bacterial strains |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione and its derivatives?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives can be prepared by reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux for 4–6 hours, followed by purification via crystallization (ethanol or acetic acid). Characterization involves IR, -NMR, -NMR, and mass spectrometry to confirm structural integrity .
- Key Considerations : Solvent choice (e.g., DMF vs. acetic acid) and reaction time significantly impact yield. TLC monitoring is critical to track reaction progress .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm, N-H bend in benzothiazole rings).
NMR : -NMR reveals proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methylene groups near δ 4.0–4.5 ppm). -NMR confirms carbonyl carbons (~168 ppm) and benzothiazole carbons.
Mass Spectrometry : Provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- Validation : Cross-referencing experimental data with computational simulations (e.g., Gaussian) ensures accuracy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of benzothiazole-isoindoline hybrids?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or bases (e.g., NaOAc) to enhance condensation efficiency.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions, while protic solvents (acetic acid) may stabilize intermediates.
- Temperature Control : Reflux (~100–120°C) accelerates reactions but may decompose heat-sensitive intermediates.
Q. What mechanistic insights explain the acylating activity of related isoindoline derivatives?
- Mechanism : The isoindoline-1,3-dione moiety acts as an electrophilic acylating agent. The carbonyl groups polarize the C-N bond, enabling nucleophilic attack by amines or thiols. For example, in biological systems, this reactivity can modify enzyme active sites or disrupt protein-protein interactions .
- Experimental Validation : Kinetic studies (e.g., monitoring reaction rates via HPLC) and DFT calculations can elucidate transition states and activation energies .
Q. How do structural modifications influence the antimicrobial activity of benzothiazole-isoindoline hybrids?
- Methodology :
Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO, -Cl) to enhance microbial membrane penetration.
Biological Assays : Test minimum inhibitory concentrations (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For example, derivatives with 4-bromophenyl substituents showed MIC values of 1 µg/mL against S. aureus .
Synergistic Effects : Combine with commercial antibiotics (e.g., ampicillin) to assess resistance modulation .
Q. What strategies mitigate contradictions in observed antioxidant activities across derivatives?
- Analysis Framework :
Radical Scavenging Assays : Use DPPH and ABTS assays to compare hydrogen-donating capacities.
Redox Potential Measurements : Cyclic voltammetry identifies compounds with low oxidation potentials, correlating with high antioxidant activity.
Statistical Modeling : Multivariate analysis (e.g., PCA) disentangles substituent effects from experimental noise.
- Example : Compounds with methoxy groups exhibited superior DPPH scavenging (IC = 12 µM) due to enhanced resonance stabilization of phenoxyl radicals .
Environmental and Analytical Chemistry Considerations
Q. How can the environmental fate of this compound be assessed in long-term studies?
- Experimental Design :
Degradation Pathways : Expose to UV light or microbial consortia to simulate photolysis/biodegradation. Monitor byproducts via LC-MS.
Ecotoxicity : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines.
Partitioning Studies : Measure log (octanol-water) to predict bioaccumulation potential.
- Reference : Projects like INCHEMBIOL recommend integrating laboratory data with field monitoring for ecological risk assessment .
Data Contradiction Resolution
Q. Why do some derivatives show inconsistent MIC values across bacterial strains?
- Hypothesis Testing :
Membrane Permeability : Use fluorescent probes (e.g., ethidium bromide) to assess compound uptake in resistant strains.
Efflux Pump Inhibition : Co-administer with efflux inhibitors (e.g., verapamil) to determine if resistance is pump-mediated.
Genomic Analysis : Sequence resistant strains to identify mutations in target enzymes (e.g., DNA gyrase).
- Case Study : A 10-fold MIC increase in P. aeruginosa was linked to overexpression of MexAB-OprM efflux pumps .
Tables for Key Findings
Table 1 : Antimicrobial Activity of Selected Derivatives (MIC, µg/mL)
| Derivative | S. aureus | E. coli | C. albicans |
|---|---|---|---|
| 3d | 1 | 1 | 7 |
| 4a | 15 | 3 | 7 |
| 9c | 10 | 9 | 6 |
| Data sourced from MIC assays in and . |
Table 2 : Antioxidant Activity (DPPH Scavenging, IC, µM)
| Compound | IC |
|---|---|
| 7a | 12 |
| 7b | 18 |
| 8d | 25 |
| From . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
